2-(m-Tolylamino)quinoline-4-carboxylic acid
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Overview
Description
4-Quinolinecarboxylic acid, 2-((3-methylphenyl)amino)- is a chemical compound with the molecular formula C17H14N2O2 and a molecular weight of 278.3 g/mol. This compound is part of the quinolinecarboxylic acid family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinecarboxylic acid, 2-((3-methylphenyl)amino)- can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of microwave irradiation has been explored to enhance reaction rates and yields . This method has shown advantages in terms of shorter reaction times and higher yields compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
4-Quinolinecarboxylic acid, 2-((3-methylphenyl)amino)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce various substituents onto the quinoline ring .
Scientific Research Applications
4-Quinolinecarboxylic acid, 2-((3-methylphenyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Quinolinecarboxylic acid, 2-((3-methylphenyl)amino)- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as topoisomerase IIα, which is involved in DNA replication and cell division . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylphenyl)-4-quinolinecarboxylic acid
- 2-(4-methylphenyl)quinoline-4-carboxylic acid
- 2-(2-furyl)-4-quinolinecarboxylic acid
Uniqueness
4-Quinolinecarboxylic acid, 2-((3-methylphenyl)amino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
171204-17-4 |
---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2-(3-methylanilino)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H14N2O2/c1-11-5-4-6-12(9-11)18-16-10-14(17(20)21)13-7-2-3-8-15(13)19-16/h2-10H,1H3,(H,18,19)(H,20,21) |
InChI Key |
NOZVKVQTDSYORP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2=NC3=CC=CC=C3C(=C2)C(=O)O |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=CC=CC=C3C(=C2)C(=O)O |
Key on ui other cas no. |
171204-17-4 |
Synonyms |
2-[(3-methylphenyl)amino]quinoline-4-carboxylic acid |
Origin of Product |
United States |
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